molecular formula H3N3O B14669861 N-hydroxytriazene

N-hydroxytriazene

Cat. No.: B14669861
M. Wt: 61.044 g/mol
InChI Key: UGGRVGVKANAYDM-UHFFFAOYSA-N
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Description

Structural Framework and Nomenclature Conventions

The defining feature of N-hydroxytriazene compounds is the linear -N(OH)-N=N- functional group. orientjchem.orgorientjchem.orgorientjchem.org This moiety consists of three consecutive nitrogen atoms, with a hydroxyl group attached to the central nitrogen atom. This structural arrangement is responsible for the characteristic chemical behavior of these compounds, particularly their ability to act as bidentate chelating agents. medcraveonline.comresearchgate.netresearchgate.netresearchgate.net The nitrogen and oxygen atoms of the N-hydroxy-diazenyl group can coordinate with metal ions, forming stable complexes. raco.catajrconline.orgajrconline.org

The nomenclature of N-hydroxytriazenes typically follows standard organic chemistry conventions. The parent structure is named as a triazene (B1217601), with the "N-hydroxy" prefix indicating the presence of the -OH group on one of the nitrogen atoms. The substituents on the remaining two nitrogen atoms, which are often aryl or alkyl groups, are named and numbered accordingly. For instance, a compound with a phenyl group on one terminal nitrogen and a p-tolyl group on the other would be named systematically based on this framework.

The general structure can be represented as R¹-N(OH)-N=N-R², where R¹ and R² are typically alkyl or aryl substituents. The nature of these substituents significantly influences the physical and chemical properties of the molecule, including its stability, solubility, and reactivity.

Historical Development of this compound Chemistry

The chemistry of N-hydroxytriazenes and their derivatives has been a subject of study for over half a century. raco.cat The initial interest in these compounds stemmed from their potential as analytical reagents. Over the years, several methods for their synthesis have been reported in the literature. orientjchem.orgacademicjournals.orgebrary.net

One of the most common and advantageous preparative routes involves a three-step process: the reduction of a nitro compound to its corresponding hydroxylamine (B1172632), the diazotization of a primary aromatic amine to form a diazonium salt, and finally, the coupling of the hydroxylamine with the diazonium salt. medcraveonline.commedcraveonline.comnih.gov This method is favored due to its relative simplicity, use of a minimal synthetic setup, and good yields, often in an aqueous medium, which aligns with principles of green chemistry. medcraveonline.comebrary.netmedcraveonline.com

Other reported synthetic methods include the reaction of nitrosobenzene (B162901) or substituted phenylhydrazines with nitro compounds and the oxidation of diazoaminobenzene (B94817) using peroxybenzoic acid. academicjournals.orgebrary.net A significant milestone in the history of this compound chemistry was the discovery of the triacsins, a family of natural products isolated from Streptomyces aureofaciens. nih.govescholarship.org These compounds feature a terminal this compound moiety, which was a rare finding in nature and spurred research into their biosynthesis and biological activity. nih.govescholarship.orgbiorxiv.org The elucidation of the triacsin biosynthetic pathway has revealed novel enzymatic strategies for the formation of N-N bonds. escholarship.orga-z.lunih.gov

Contemporary Significance in Chemical and Biochemical Disciplines

In recent years, the significance of N-hydroxytriazenes has expanded beyond their traditional use as analytical reagents into various chemical and biochemical disciplines. medcraveonline.com Their unique structural and electronic properties continue to make them valuable tools in diverse research areas.

In Chemical Disciplines: N-hydroxytriazenes are extensively used as spectrophotometric and complexometric reagents for the determination of a wide array of transition metal ions, including iron (Fe(III)), cobalt (Co(II)), nickel (Ni(II)), and vanadium (V). orientjchem.orgmedcraveonline.comresearchgate.netmedcraveonline.comscispace.comrasayanjournal.co.in Their ability to form stable, often colored, complexes with metal ions allows for sensitive and selective quantitative analysis. orientjchem.orgresearchgate.net The composition of these metal complexes, typically found to be in a 1:2 metal-to-ligand ratio, has been determined using methods such as Job's method of continuous variation and the mole ratio method. researchgate.netraco.cat Beyond analytical chemistry, these compounds have found applications in organic synthesis, for instance, as substrates for the photo-induced green synthesis of azo dyes. orientjchem.orgorientjchem.orgraco.cat

In Biochemical Disciplines: The contemporary focus has significantly shifted towards exploring the biological activities of N-hydroxytriazenes. medcraveonline.commedcraveonline.com A large number of derivatives have been synthesized and screened for various pharmacological properties. nih.gov Research has demonstrated that these compounds possess a broad spectrum of activities, including antimicrobial (antibacterial and antifungal), anti-inflammatory, antioxidant, and antidiabetic properties. orientjchem.orgorientjchem.orgresearchgate.netraco.catnih.govresearchgate.netresearchgate.net The natural product triacsin C, which contains the this compound functional group, is a potent inhibitor of acyl-CoA synthetase and is widely used as a biochemical tool to study lipid metabolism. nih.govbiorxiv.orgnih.gov More recently, triacsin C has even shown potential in inhibiting the replication of SARS-CoV-2. nih.govbiorxiv.org The study of the biosynthesis of the this compound pharmacophore in triacsins is a vibrant area of research, providing insights into novel enzymatic N-N bond formation mechanisms. nih.gova-z.lunih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

H3N3O

Molecular Weight

61.044 g/mol

InChI

InChI=1S/H3N3O/c1-2-3-4/h(H2,1,3)(H,2,4)

InChI Key

UGGRVGVKANAYDM-UHFFFAOYSA-N

Isomeric SMILES

N/N=N/O

Canonical SMILES

NN=NO

Origin of Product

United States

Synthetic Methodologies for N Hydroxytriazene Compounds

Conventional Chemical Synthesis Routes

The traditional and most widely employed methods for synthesizing N-hydroxytriazenes primarily involve diazotization-coupling reactions.

Diazotization-Coupling Reactions of Aryl Amines with Hydroxylamines

The cornerstone of N-hydroxytriazene synthesis is the coupling reaction between an aryl diazonium salt and a hydroxylamine (B1172632) derivative. asianpubs.orgmedcraveonline.comraco.cat This process typically involves three main steps:

Preparation of Aryl Hydroxylamine: This intermediate is commonly synthesized through the reduction of a corresponding aryl nitro compound. asianpubs.orgraco.cat A common method involves using zinc dust in a neutral medium, such as an aqueous solution of ammonium (B1175870) chloride, with the reaction temperature maintained between 45-60°C. asianpubs.org

Preparation of Aryl Diazonium Salts: This step involves the diazotization of a primary aromatic amine. The aryl amine is dissolved in an acidic medium, typically a mixture of hydrochloric acid and water, and cooled to 0-5°C. asianpubs.org A solution of sodium nitrite (B80452) is then added dropwise to form the aryl diazonium salt. asianpubs.org

Coupling Reaction: The final step is the coupling of the aryl hydroxylamine with the aryl diazonium salt. This reaction is carried out at a low temperature (0-5°C) and a controlled pH, usually between 5 and 6, which is maintained by adding a sodium acetate (B1210297) buffer. asianpubs.orgraco.cat The resulting this compound product precipitates out of the solution and can then be purified by recrystallization. asianpubs.org

This general methodology has been used to synthesize a variety of this compound compounds. For instance, researchers have synthesized N-[(4-aminophenyl) sulfonyl] acetamide (B32628) based hydroxytriazenes and other derivatives using this approach. medcraveonline.com

Alternative Synthetic Pathways (e.g., Reduction/Oxidation Approaches)

While diazotization-coupling is the most common route, alternative pathways exist. Some strategies involve oxidation-reduction reactions. For example, the synthesis of the this compound pharmacophore in triacsin has been shown to involve enzymatic oxidation. acs.org Research into biocatalytic nitration has revealed enzyme-driven processes that could offer alternative, greener routes to key intermediates. acs.org These enzymatic methods can involve the oxidation of an aromatic amine precursor. acs.org

Another approach involves the electrochemical reduction of O₂ paired with the oxidation of water, catalyzed by manganese porphyrin, to generate a reactive metal-oxo species. nih.gov This method demonstrates the potential for electrochemical strategies in synthesizing complex molecules, which could be adapted for this compound synthesis. nih.gov

Synthesis of Substituted this compound Derivatives

The versatility of the this compound scaffold lies in the ability to introduce a wide array of substituents, allowing for the fine-tuning of its chemical and physical properties.

Strategies for Introducing Diverse Substituents

The introduction of various functional groups onto the aryl rings of the this compound core is a primary strategy for creating a diverse library of compounds. This is typically achieved by starting with appropriately substituted aryl amines and aryl nitro compounds. medcraveonline.comraco.catorientjchem.orgresearchgate.net

For example, researchers have synthesized series of hydroxytriazenes derived from disubstituted anilines, such as 2-methyl-5-chloroaniline and 2-trifluoromethyl-5-chloroaniline. researchgate.net Similarly, sulpha drug-based hydroxytriazenes have been prepared using starting materials like sulphanilamide, sulphadiazine, sulphapyridine, and sulphamethazine. nih.govresearchgate.net The synthesis of halogenated 4-methoxyphenyl-triazene derivatives has also been accomplished through the N-coupling diazotization of p-anisidine (B42471) with various halogenated substituted anilines. analis.com.my

These substitutions can influence the electronic and steric properties of the final compound, which in turn can affect its reactivity and biological activity. The general synthetic scheme allows for significant variation in the R and R' groups, as illustrated in the synthesis of various derivatives. medcraveonline.com

Table 1: Examples of Substituted N-Hydroxytriazenes and their Starting Materials

Starting Aryl AmineStarting Nitro/Hydroxylamine SourceResulting this compound Derivative
Sulphanilamide4-chloronitrobenzene3-hydroxy-3-(4-chlorophenyl)-1-(4-sulphonamido)phenyltriazene orientjchem.orgorientjchem.org
SulfacetamideVarious substituted nitrobenzenesN-[(4-aminophenyl)sulfonyl]acetamide based hydroxytriazenes researchgate.net
p-AnisidineHalogenated anilinesHalogenated 4-methoxyphenyl-triazene derivatives analis.com.my
Disubstituted anilinesVarious hydroxylaminesHydroxytriazenes with diverse substitution patterns researchgate.net

Functionalization for Tailored Chemical Reactivity

Functionalization of N-hydroxytriazenes is key to tailoring their chemical reactivity for specific applications. The inherent chelating ability of the this compound group, with its nitrogen and oxygen donor atoms, allows for the formation of stable complexes with various metal ions. raco.catorientjchem.org

This property has been exploited in the development of analytical reagents for the spectrophotometric determination of metals like Fe(III). orientjchem.orgorientjchem.org The synthesis of metal complexes often involves reacting the this compound ligand with a metal salt in a suitable solvent. raco.catorientjchem.org For instance, an iron(III) complex of 3-hydroxy-3-(4-chlorophenyl)-1-(4-sulphonamido)phenyltriazene was synthesized by reacting the ligand with Fe(NO₃)₃·9H₂O. orientjchem.orgorientjchem.org

Furthermore, the this compound moiety can be designed to act as a probe. For example, probes have been developed with tailored reactivity to target specific biological molecules, such as aldehydes formed during fibroproliferation. nih.govnih.gov The reactivity can be fine-tuned by altering the substituents on the triazene (B1217601), which can affect properties like condensation rates and hydrolysis kinetics. nih.govnih.gov The triazene structure itself can also be a precursor for other reactions; for instance, they can be transformed into diazonium salts, which are useful in various chemical transformations. acs.org

Biosynthetic Pathways of N Hydroxytriazene Moieties in Natural Products

Identification of N-Hydroxytriazene-Containing Natural Products (e.g., Triacsins)

The this compound moiety, characterized by three consecutive nitrogen atoms, is exceptionally rare in nature and has so far only been identified in a single family of natural products: the triacsins. nih.govnih.gov Triacsins were first discovered in Streptomyces aureofaciens and are known for their potent inhibition of acyl-CoA synthetase, making them valuable tools for studying lipid metabolism. nih.govnih.gov These molecules consist of an 11-carbon alkyl chain and the terminal this compound group. nih.gov The discovery that this unusual chemical feature was exclusive to the triacsin family spurred research into the genetic and enzymatic basis for its formation. nih.gov

Elucidation of Biosynthetic Gene Clusters (BGCs)

The genetic blueprint for triacsin biosynthesis was located through the identification of its biosynthetic gene cluster (BGC) in the genome of Streptomyces aureofaciens ATCC 31442. nih.gov This discovery was pivotal for understanding the step-by-step assembly of the this compound moiety. Bioinformatic analysis of the gene cluster, designated the "tri" cluster, also led to the identification of a homologous BGC in Streptomyces tsukubaensis, revealing it as a previously unknown producer of triacsins. nih.gov The tri BGC contains all the necessary genes encoding the enzymes responsible for synthesizing the molecule, including those for the formation of the two consecutive N-N bonds. nih.govbiorxiv.org

Table 1: Key Genes in the Triacsin Biosynthetic Gene Cluster and Their Functions

Gene Proposed Function Role in this compound Biosynthesis
Tri26 N-hydroxylase homolog Catalyzes the formation of N⁶-hydroxy-lysine from lysine. nih.gov
Tri28 Hydrazine-forming enzyme (Cupin/MetRS didomain) Catalyzes the first N-N bond formation to produce a hydrazine (B178648) intermediate. nih.govnih.gov
Tri27 FAD-dependent oxidase homolog Involved in the processing of the hydrazine intermediate to yield hydrazinoacetic acid (HAA). nih.gov
Tri16/21 Nitrite (B80452) synthase components Generate nitrite from other nitrogen sources. nih.gov

| Tri17 | N-nitrosating enzyme (Acyl-CoA ligase homolog) | Catalyzes the second N-N bond formation by incorporating nitrite. nih.govnih.gov |

Enzymatic Catalysis of N-N Bond Formation

The construction of the this compound structure is a stepwise process involving two distinct N-N bond-forming reactions, each catalyzed by a specialized enzyme. nih.govnih.gov

The first N-N bond is created by the enzyme Tri28, a unique fusion protein containing a cupin and a methionyl-tRNA synthetase (metRS)-like domain. nih.govbiorxiv.org The biosynthesis begins with the enzyme Tri26, an N-hydroxylase, which generates N⁶-hydroxy-lysine from lysine. nih.gov Tri28 then catalyzes the reaction between N⁶-hydroxy-lysine and glycine to form N⁶-(carboxymethylamino)lysine. nih.gov This intermediate is further processed by Tri27, an oxidase, to yield hydrazinoacetic acid (HAA), a key precursor containing the first hydrazine bond. nih.gov Tri28 is therefore classified as a glycine-utilizing, hydrazine-forming enzyme. nih.govsemanticscholar.org

The second N-N bond, which completes the triazene (B1217601) core, is installed by Tri17. nih.govsemanticscholar.org This enzyme is an N-nitrosating enzyme that utilizes nitrite as a substrate. nih.govnih.gov The nitrite itself is generated within the pathway by the enzymes Tri16 and Tri21. nih.gov Tri17 acts on a complex acyl hydrazone intermediate, which is formed after HAA is loaded onto a carrier protein and extended by a polyketide synthase. nih.govbiorxiv.org Tri17 specifically catalyzes the reaction between the terminal nitrogen of the acyl hydrazone and nitrite, forming the final N-N linkage of the this compound ring. nih.gov This enzyme is notable for being a dedicated nitrite-utilizing enzyme for N-N bond formation. nih.gov

Mechanistic Investigations of Biosynthetic Steps

The enzymatic reactions that form the this compound moiety are energetically demanding, requiring the input of cellular energy in the form of ATP.

Both of the key N-N bond-forming reactions in triacsin biosynthesis are ATP-dependent. nih.govnih.govsemanticscholar.org The hydrazine-forming enzyme, Tri28, and the N-nitrosating enzyme, Tri17, both require ATP to catalyze their respective reactions. nih.govsemanticscholar.orgresearchgate.net Tri17 is homologous to acyl-CoA ligases, which typically use ATP to activate substrates via an AMP-derivative intermediate, suggesting a similar mechanistic role for ATP in the N-nitrosation step. nih.gov The discovery that two distinct, ATP-dependent enzymes are responsible for the two consecutive N-N bond formations highlights the complex and energy-intensive nature of synthesizing the unique this compound pharmacophore. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Triacsin
Acyl-CoA
Lysine
N⁶-hydroxy-lysine
Glycine
N⁶-(carboxymethylamino)lysine
Hydrazinoacetic acid (HAA)
2-aminoadipate 6-semialdehyde
Nitrite
Adenosine triphosphate (ATP)
Adenosine monophosphate (AMP)

Coordination of Nitrite and Hydrazone Intermediates

The crucial step in the assembly of the this compound ring is the formation of the second N-N bond, a reaction catalyzed by the enzyme Tri17, a dedicated ATP-dependent N-nitrosating enzyme. nih.gov This enzyme orchestrates the precise coordination of a nitrite ion and an acyl hydrazone intermediate to facilitate the N-nitrosation reaction.

The proposed mechanism suggests that the reaction is initiated by the activation of nitrite in an ATP-dependent manner. nih.gov While the exact nature of the activated nitrite species is still under investigation, it is hypothesized to be an AMP-nitrite intermediate. This activation is crucial as it transforms the nitrite into a more electrophilic species, susceptible to nucleophilic attack.

The second substrate for Tri17 is an acyl hydrazone, a molecule containing a pre-formed N-N bond. nih.gov The enzyme's active site is structured to specifically recognize and bind both the acyl hydrazone and the activated nitrite. Structural studies and site-directed mutagenesis have identified key amino acid residues within the Tri17 active site that are responsible for substrate binding and catalysis. A hydrophobic pocket accommodates the acyl chain of the hydrazone, contributing to substrate specificity based on chain length. nih.gov

Once both substrates are appropriately positioned within the active site, the terminal nitrogen of the acyl hydrazone performs a nucleophilic attack on the nitrogen atom of the ATP-activated nitrite. This attack leads to the formation of the N-nitrosated intermediate and the release of AMP. Subsequent tautomerization of this intermediate results in the final this compound product. The enzyme ensures the correct orientation of the reactants, lowering the activation energy for the N-N bond formation.

Table 1: Kinetic Parameters of Tri17

SubstrateKM (µM)kcat (min-1)
Acyl hydrazone (surrogate)301 ± 5340.6 ± 6.4
Nitrite18.5 ± 4.30.49 ± 0.05
ATP64.2 ± 6.70.39 ± 0.03

Data obtained from in vitro assays with a surrogate acyl hydrazone substrate. nih.gov

Biocatalytic Applications and Enzyme Engineering Prospects

The discovery and characterization of enzymes involved in this compound biosynthesis, particularly the N-nitrosating enzyme Tri17, have opened up exciting possibilities for their use in biocatalysis and synthetic biology. nih.gov These enzymes, termed NNzymes, represent a valuable addition to the biocatalytic toolbox for the formation of nitrogen-nitrogen bonds, which are prevalent in pharmaceuticals and other bioactive molecules.

The native function of Tri17 demonstrates its potential as a biocatalyst for the synthesis of N-hydroxytriazenes and related compounds under mild, environmentally friendly conditions. The enzyme exhibits a degree of substrate promiscuity, accepting various acyl hydrazones, which suggests that it could be used to generate a range of this compound-containing molecules. nih.gov However, for broader industrial applications, further improvements through enzyme engineering are likely necessary.

Enzyme engineering strategies for Tri17 and other N-nitrosating enzymes can be broadly categorized into two main approaches:

Rational Design: This approach relies on a detailed understanding of the enzyme's structure and catalytic mechanism. With the availability of the crystal structure of Tri17, specific amino acid residues in the active site that influence substrate binding and catalysis can be identified. nih.gov Site-directed mutagenesis can then be employed to alter these residues to, for example, expand the substrate scope to accept bulkier or electronically different acyl hydrazones, or to enhance the catalytic efficiency (kcat/KM). For instance, modifying the hydrophobic pocket could allow for the incorporation of aromatic or branched-chain acyl groups.

Directed Evolution: This method mimics the process of natural selection in the laboratory. It involves generating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening or selection to identify mutants with desired properties. This approach does not require prior knowledge of the enzyme's structure or mechanism and has been successfully used to engineer a wide variety of enzymes for novel functions. Directed evolution could be a powerful tool to improve the stability, activity, and substrate specificity of Tri17 for practical biocatalytic processes.

Table 2: Potential Engineering Goals and Strategies for N-Nitrosating Enzymes

Engineering GoalStrategyPotential Mutations/Regions to Target
Broaden acyl hydrazone substrate scopeRational Design / Directed EvolutionResidues in the hydrophobic acyl-binding pocket
Enhance catalytic efficiency (kcat/KM)Directed Evolution / Rational DesignResidues involved in substrate binding and transition state stabilization
Improve enzyme stability (thermal, solvent)Directed EvolutionRandom mutagenesis throughout the protein structure
Alter regioselectivity of nitrosationRational DesignResidues controlling the orientation of the hydrazone in the active site

The prospect of engineering N-nitrosating enzymes like Tri17 holds significant promise for the sustainable synthesis of complex nitrogen-containing molecules. By harnessing the power of biocatalysis, it may be possible to develop novel enzymatic cascades for the production of pharmaceuticals, agrochemicals, and other valuable compounds featuring the unique this compound pharmacophore.

Coordination Chemistry of N Hydroxytriazene Ligands

Chelation Behavior and Ligand Properties

N-hydroxytriazenes are recognized as effective chelating agents, primarily due to the presence of the hydroxytriazene functional group. raco.catresearchgate.net These molecules typically act as bidentate ligands. niscpr.res.inajrconline.org The chelation involves the deprotonation of the hydroxyl group and coordination through the oxygen atom, forming an ionic linkage with the metal ion. niscpr.res.ingarj.org A second, coordinate linkage is established through one of the nitrogen atoms of the triazeno group. niscpr.res.ingarj.org This dual-point attachment results in the formation of a stable five-membered chelate ring, which enhances the stability of the resulting metal complex.

The solubility of N-hydroxytriazenes in common solvents and the high stability of their complexes contribute to their widespread use as ligands for coordinating with a variety of transition and inner transition metal ions. niscpr.res.ingarj.org The specific properties of the ligand, such as the nature of the substituents on the aryl rings, can influence the stability and characteristics of the metal complexes formed.

Formation of Metal Complexes

The interaction between N-hydroxytriazene ligands and metal ions leads to the formation of coordination complexes with specific stoichiometries and notable stability.

Stoichiometry and Stability Constant Determinations (e.g., Fe(III), Co(II), Ni(II), Cu(II), Zn(II) Complexes)

The stoichiometry of metal-N-hydroxytriazene complexes is frequently determined using methods such as Job's method of continuous variation and the mole ratio method. raco.catresearchgate.net For many divalent and trivalent transition metals, a common stoichiometry observed is 1:2 (Metal:Ligand). raco.catresearchgate.netasianpubs.orgrasayanjournal.co.in This indicates that two ligand molecules coordinate to a single central metal ion.

The stability constant (β) is a quantitative measure of the equilibrium for the formation of the complex in solution. mdpi.comdu.ac.in High stability constants are characteristic of this compound complexes, reflecting the strong chelation effect. niscpr.res.in For instance, the stability constant for a Ni(II) complex with 1-(o-carboxyphenyl)-3-hydroxy-3-phenyltriazene was determined to be 2.48x10⁹. garj.org Similarly, a Ni(II) complex with 3-hydroxy-3-phenyl-1-o-trifluorophenyl triazene (B1217601) showed a log₁₀β value of 10.4091. researchgate.net Polarographic studies have also been employed to determine the stability constants for Ni(II) complexes. rasayanjournal.co.in

Below is a table summarizing the stoichiometry and stability constants for various metal complexes with different this compound ligands.

Metal IonLigandStoichiometry (Metal:Ligand)Stability Constant (log β)Reference
Fe(III)3-hydroxy-3-phenyl-1-m-chlorophenyltriazene1:2- asianpubs.org
Co(II)Substituted N-hydroxytriazenes1:2- raco.cat
Ni(II)3-hydroxy-3-phenyl-1-(2,5-dichloro phenyl)triazene1:2- rasayanjournal.co.in
Ni(II)3-hydroxy-3-phenyl-1-o-trifluorophenyl triazene1:210.4091 researchgate.net
Ni(II)1-(o-carboxyphenyl)-3-hydroxy-3-phenyltriazene1:29.40 (β = 2.48x10⁹) garj.org

Coordination Modes with Transition Metal Ions

N-hydroxytriazenes consistently coordinate with transition metal ions in a bidentate fashion. niscpr.res.ingarj.org The coordination is achieved through two specific atoms: the oxygen atom of the N-OH group and a nitrogen atom from the triazeno (–N=N–) group. raco.catniscpr.res.in Upon complexation, the proton of the hydroxyl group is lost, and the resulting oxygen anion forms a bond with the metal center. garj.org Simultaneously, a lone pair of electrons on one of the diazo nitrogen atoms forms a coordinate bond with the same metal ion. niscpr.res.ingarj.org This chelation mode results in a stable five-membered ring structure. For metals with a coordination number greater than four, such as six, the remaining coordination sites may be occupied by other ligands or solvent molecules, like water. rasayanjournal.co.in

Structural Characterization of this compound Metal Complexes

The definitive structures and the confirmation of complex formation are established through various analytical techniques, including X-ray crystallography and spectroscopy.

X-ray Crystallography of Metal Chelates

For metal complexes derived from this compound analogues like triazene 1-oxides, single-crystal X-ray analysis has been successfully employed. For example, the crystal structure of 1-(4-methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide was determined to be monoclinic with a space group of P21/c. researchgate.net Studies on related copper(II) complexes with other chelating ligands have revealed various coordination geometries, such as distorted square pyramidal and distorted octahedral, depending on the specific ligand and reaction conditions. mdpi.comrsc.org These crystallographic studies confirm the coordination of the ligand to the metal ion and elucidate the spatial arrangement of the atoms within the complex.

Spectroscopic Signatures of Complex Formation (e.g., IR, NMR, UV-Vis)

Spectroscopic methods provide key evidence for the formation of metal complexes and offer insights into the coordination mode.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups involved in coordination. A key indicator of complex formation is the disappearance of the ν(O-H) stretching band, typically observed in the free ligand around 3150-3463 cm⁻¹, which confirms the deprotonation of the hydroxyl group upon chelation. niscpr.res.ingarj.org Another significant change is the shift of the ν(N=N) stretching vibration (around 1397-1450 cm⁻¹) to a lower frequency in the complex (e.g., 1320 cm⁻¹), indicating the involvement of the triazeno group in coordination. niscpr.res.ingarj.org The appearance of new bands at lower frequencies (e.g., 418-565 cm⁻¹) can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy also provides evidence of complexation. The signal corresponding to the hydroxyl proton (O-H) in the free ligand disappears upon complex formation. mdpi.com Furthermore, proton signals near the coordination sites, such as those of the azomethine group in related Schiff base complexes, often experience a downfield shift, confirming the coordination of the ligand to the metal ion. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The formation of a metal complex is often accompanied by the appearance of new absorption bands in the UV-Vis spectrum, typically in the visible region. asianpubs.orgmdpi.com These new bands are often due to metal-ligand charge transfer (MLCT) transitions. mdpi.com The specific wavelength of maximum absorbance (λ_max) is characteristic of the complex and is often used in spectrophotometric analysis. For example, an Fe(III) complex with 3-hydroxy-3-phenyl-1-m-chlorophenyltriazene shows a λ_max at 650 nm, while a Ni(II) complex with a different triazene derivative absorbs at 410 nm. researchgate.netasianpubs.org

The table below summarizes key spectroscopic changes observed upon complex formation.

Spectroscopic TechniqueObservationInterpretationReference
IR Disappearance of ν(O-H) band (e.g., ~3150-3463 cm⁻¹)Deprotonation of hydroxyl group and coordination of oxygen niscpr.res.ingarj.org
IR Shift of ν(N=N) band to lower frequency (e.g., from 1450 to 1320 cm⁻¹)Coordination of a triazeno nitrogen atom niscpr.res.in
IR Appearance of new bands in the low-frequency region (e.g., 400-600 cm⁻¹)Formation of new M-O and M-N bonds mdpi.com
¹H NMR Disappearance of the O-H proton signalDeprotonation of the hydroxyl group mdpi.com
¹H NMR Downfield shift of proton signals near coordination sitesLigand is coordinated to the paramagnetic metal center mdpi.com
UV-Vis Appearance of new absorption bands in the visible regionFormation of the metal complex (d-d or charge-transfer transitions) asianpubs.orgmdpi.com

Electronic and Geometric Structures of Metal Complexes

The electronic and geometric structures of metal complexes containing this compound ligands are intricately linked and are significantly influenced by the nature of both the metal ion and the substituents on the ligand. These factors dictate the coordination geometry, the nature of metal-ligand bonding, and the resulting electronic properties of the complex.

Influence of Ligand Substitution on Coordination Geometry

The coordination geometry of metal-hydroxytriazene complexes is highly dependent on the steric and electronic properties of the substituents on the this compound ligand. numberanalytics.comtutorchase.com The size, charge, and electronic characteristics of these substituents play a crucial role in determining the number of ligands that can coordinate to the metal center and their spatial arrangement. numberanalytics.comtutorchase.com

The coordination number and geometry are influenced by several factors, including the size and charge of the metal ion and the steric bulk of the ligands. numberanalytics.com Larger metal ions tend to accommodate a higher number of ligands, while bulky ligands can lead to lower coordination numbers to minimize steric hindrance. numberanalytics.comlibretexts.org For instance, N-hydroxytriazenes, acting as bidentate ligands, can form complexes with varying geometries such as square planar or octahedral, depending on the metal ion and the other ligands present. In some cases, the remaining coordination sites on the metal ion may be occupied by solvent molecules. rasayanjournal.co.in

The electronic properties of the ligand substituents also exert a significant influence. tutorchase.com Electron-donating groups can increase the electron density on the coordinating atoms of the this compound, potentially strengthening the metal-ligand bond. Conversely, electron-withdrawing groups can affect the stability and geometry of the resulting complex. The interplay of these electronic effects can stabilize different coordination geometries. tutorchase.com

For example, studies on Ni(II) complexes with 3-hydroxy-3-phenyl-1-(dichlorophenyl)triazene have suggested a square planar geometry where two bidentate hydroxytriazene ligands satisfy the coordination number of four. rasayanjournal.co.in However, other studies have proposed a coordination number of six for Ni(II) complexes, with the remaining sites potentially filled by water molecules, leading to an octahedral geometry. rasayanjournal.co.in The formation of cis and trans isomers has also been observed in Ni(II) complexes with 3-hydroxy-3-phenyl-1-o-carboxyphenyltriazene, which can be distinguished using techniques like 1H NMR. niscpr.res.in

The table below summarizes the coordination geometries observed for some metal-hydroxytriazene complexes.

Metal IonLigandProposed GeometryCoordination Number
Ni(II)3-hydroxy-3-phenyl-1-(dichlorophenyl) triazeneSquare Planar / Octahedral4 or 6
Cu(II)3-hydroxy-3-phenyl-1-o-carboxyphenyltriazeneNot specified1:2 (metal:ligand)
Zn(II)3-hydroxy-3-phenyl-1-o-carboxyphenyltriazeneNot specified1:2 (metal:ligand)

Charge Transfer Phenomena in Metal-Ligand Systems

Charge transfer (CT) transitions are a key feature of the electronic spectra of metal-hydroxytriazene complexes. These transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligand. libretexts.orglibretexts.org They can be classified as either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT). libretexts.orglibretexts.org

Ligand-to-Metal Charge Transfer (LMCT): In LMCT, an electron is excited from a ligand-based orbital to a metal-based orbital. libretexts.org This process is favored when the metal is in a high oxidation state and the ligand has high-energy lone pair electrons. libretexts.org LMCT transitions result in the reduction of the metal ion. libretexts.org In the context of this compound complexes, the nitrogen and oxygen atoms of the ligand are electron donors, and charge transfer can occur from the ligand's orbitals to the metal's d-orbitals. niscpr.res.in This transfer can lead to an increase in the bond order within the ligand, as observed by an increase in the >N-N=N- vibrational frequency upon complexation. niscpr.res.in

Metal-to-Ligand Charge Transfer (MLCT): Conversely, MLCT involves the excitation of an electron from a metal-based d-orbital to an empty ligand-based orbital, typically a π* anti-bonding orbital. libretexts.orgnih.gov This type of transition is more common when the metal is in a low oxidation state and the ligand possesses low-lying π* orbitals. libretexts.org The result of an MLCT transition is the oxidation of the metal.

The nature of the charge transfer in this compound complexes can be studied using techniques like 1H NMR, which can reveal details about spin delocalization and the movement of electron density between the metal and the ligand. niscpr.res.in For instance, in a Cu(II) complex with 3-hydroxy-3-phenyl-1-o-carboxyphenyltriazene, a ligand-to-metal charge transfer is indicated by the spin density distribution in the aromatic ring. niscpr.res.in

The table below provides a general overview of the characteristics of LMCT and MLCT transitions.

Transition TypeElectron MovementMetal StateLigand StateResult
LMCTLigand Orbital → Metal OrbitalHigh oxidation state, empty/partially filled d-orbitalsHigh-energy lone pairsMetal reduction
MLCTMetal Orbital → Ligand OrbitalLow oxidation state, electron-richLow-lying empty π* orbitalsMetal oxidation

Supramolecular Assembly in Metal-Hydroxytriazene Systems

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. frontiersin.orgnankai.edu.cn In the context of metal-hydroxytriazene systems, these interactions can include hydrogen bonding, π-π stacking, and metal-coordination. frontiersin.org The resulting supramolecular architectures can exhibit unique properties and functions that are not present in the individual molecular components. nankai.edu.cn

While the direct study of supramolecular assembly in metal-hydroxytriazene systems is an emerging area, the principles of supramolecular chemistry provide a framework for understanding how these complexes might self-organize. frontiersin.org The ability of N-hydroxytriazenes to act as chelating ligands provides a strong and directional interaction that can be a primary driver for assembly. orientjchem.org By strategically modifying the ligand structure, it is possible to introduce other non-covalent interaction sites to guide the formation of specific supramolecular architectures.

The potential for this compound complexes to form supramolecular structures opens up possibilities for the design of new materials with applications in areas such as catalysis, sensing, and molecular recognition. ijirset.comuni-mainz.de

Spectroscopic and Analytical Characterization Techniques for N Hydroxytriazene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of N-hydroxytriazene derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of individual atoms within the molecule. youtube.combhu.ac.in

¹H NMR Spectroscopy: Proton NMR spectra of N-hydroxytriazenes typically display characteristic signals that confirm the presence of the core functional group and its substituents. A key feature is the signal for the hydroxyl proton (-OH), which is often observed as a singlet. For instance, in 3-hydroxy-3-methyl-1-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)triazene (ST-1), the hydroxyl proton appears as a singlet at δ 11.62 ppm. nih.gov Similarly, the NH proton in the sulfonamide group of some derivatives also gives a characteristic singlet, like the one seen at δ 12.8 ppm for ST-1. nih.gov

The aromatic protons on the phenyl rings attached to the triazene (B1217601) core exhibit splitting patterns (e.g., doublets) that are dependent on their substitution. For example, in ST-1, the protons on the substituted phenyl ring appear as two doublets at δ 7.69 and δ 7.36 ppm. nih.gov The protons of alkyl groups attached to the triazene nitrogen, such as the methyl group in ST-1, typically appear as a singlet in the upfield region (e.g., δ 3.95 ppm). nih.gov

¹³C NMR Spectroscopy: Carbon-13 NMR provides direct information about the carbon skeleton of the molecule. bhu.ac.in While ¹H NMR gives indirect clues, ¹³C NMR confirms the number and type of carbon atoms, even those without attached protons. bhu.ac.in The chemical shifts in ¹³C NMR are spread over a much wider range (typically 0-220 ppm) compared to ¹H NMR, which often results in better resolution and less signal overlap, a significant advantage in complex molecules. youtube.commagritek.com

In this compound derivatives, the carbons of the aromatic rings typically resonate in the δ 110-150 ppm range. bhu.ac.in For example, in ST-1, the aromatic carbons appear between δ 107.9 and δ 144.4 ppm. nih.gov The carbon atom of the alkyl group attached to the triazene nitrogen appears at a much higher field; for instance, the methyl carbon in ST-1 is found at δ 50.6 ppm. nih.gov Carbons in specific functional groups, like the C=N in a thiazole (B1198619) ring, can have characteristic shifts, such as the one at δ 168.9 ppm in ST-1. nih.gov

It is common practice to acquire ¹³C NMR spectra with proton decoupling, which simplifies the spectrum by collapsing multiplets into singlets for each unique carbon atom. bhu.ac.in While this removes information about the number of attached protons, it greatly enhances clarity. bhu.ac.in

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
3-hydroxy-3-methyl-1-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)triazene (ST-1)3.95 (3H, s, CH₃), 11.62 (1H, s, OH), 7.69 (2H, d), 7.36 (2H, d), 12.8 (1H, s, NH), 7.22 (1H, d), 6.81 (1H, d)50.6 (CH₃), 144.4, 113.7, 134.4, 128.8, 168.9, 141.0, 107.9 nih.gov
3-hydroxy-3-propyl-1-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)triazene0.88 (3H, t), 1.87 (2H, m), 4.08 (2H, t), 10.70 (1H, s, OH), 7.73 (2H, d), 7.38 (2H, m), 11.63 (1H, s, NH), 2.26 (3H, s), 6.80 (1H, s)64.6, 20.1, 10.5, 158.8, 113.6, 128.4, 132.3, 169.4, 95.5, 144.4, 12.1 nih.gov
Azo-based sulfonamide 8a2.23 (s, CH₃), 6.08 (s, olefinic H), 7.46 (s, NH₂), 7.83 (d), 7.93 (d), 15.55 (s, OH)Signals consistent with the proposed structure. chemmethod.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. For N-hydroxytriazenes, IR spectra provide clear evidence for the key structural features. The spectra are typically recorded in the 4000–400 cm⁻¹ range. nih.govorientjchem.org

Key characteristic absorption bands for N-hydroxytriazenes include:

O-H Stretching: A broad band corresponding to the hydroxyl group (O-H) stretch is typically observed in the region of 3200-3500 cm⁻¹. For example, in 3-hydroxy-3-(4-chlorophenyl)-1-(4-sulphonamido)phenyltriazene (HCNT), this band appears at 3362 cm⁻¹. orientjchem.org

N-H Stretching: The N-H stretching vibration, often from a sulfonamide group or the triazene tautomer, appears in a similar region, around 3200-3300 cm⁻¹. orientjchem.org

N=N Stretching: The azo group (N=N) stretch is characteristic and typically appears in the 1400-1550 cm⁻¹ range. In HCNT, this band is found at 1423 cm⁻¹. orientjchem.org

N-O Stretching: In the tautomeric triazene-1-oxide form, an N→O stretching band can be observed, for instance, at 1326 cm⁻¹ in HCNT. orientjchem.org

Sulfonyl Group (SO₂): For derivatives containing a sulfonamide moiety, strong asymmetric and symmetric stretching bands for the SO₂ group are visible, often around 1330 cm⁻¹ and 1150 cm⁻¹, respectively. chemmethod.com

Upon complexation with a metal ion, the O-H stretching band disappears, indicating deprotonation of the hydroxyl group during the formation of the metal complex. orientjchem.org

Table 2: Characteristic IR Absorption Frequencies for this compound Compounds

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Example CompoundObserved Wavenumber (cm⁻¹)Source
Hydroxylν(O-H)3200 - 3500HCNT3362 orientjchem.org
Amineν(N-H)3200 - 3300HCNT3262 orientjchem.org
Azoν(N=N)1400 - 1550HCNT1423 orientjchem.org
Triazene-1-oxideν(N→O)~1325HCNT1326 orientjchem.org
Sulfonylν(SO₂, asym/sym)~1330 / ~1150Azo-based sulfonamide 8a1333 / 1149 chemmethod.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) offers significantly greater precision, allowing for the determination of the exact mass of a molecule. measurlabs.combioanalysis-zone.com This high accuracy enables the calculation of the elemental formula of a compound, which is a critical step in identifying new or unknown substances. measurlabs.combioanalysis-zone.com

For this compound compounds, HRMS is used to confirm their synthesis and elemental composition. For example, the molecular formula of a newly synthesized triacsin-like metabolite was predicted to be C₁₂H₁₃N₃O₃ based on HRMS analysis. nih.gov Similarly, for the compound 3-hydroxy-3-methyl-1-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)triazene (ST-1), the calculated mass [M+1]⁺ was 314.03, and the found mass via HRMS-ESI was 314.3633, confirming its identity. nih.gov In another example, the calculated mass for C₁₂H₁₁ClN₄O₃S was 326.75, while the mass found by mass spectrometry was 326.55. orientjchem.org

HRMS is particularly valuable in metabolism studies and in the analysis of complex mixtures, where it can distinguish between compounds with very similar nominal masses but different elemental compositions. bioanalysis-zone.commdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is particularly useful for studying compounds with chromophores, such as the azo (-N=N-) group present in N-hydroxytriazenes. The absorption of UV-Vis light corresponds to electronic transitions within the molecule.

This compound reagents typically exhibit a maximum absorbance (λ_max) in the UV region. For instance, the reagent 3-hydroxy-3-(4-chlorophenyl)-1-(4-sulphonamido)phenyltriazene (HCNT) shows a maximum absorbance at 354 nm. orientjchem.org Upon chelation with a metal ion, a new absorption band appears at a longer wavelength (a bathochromic or red shift), and this new band is characteristic of the metal complex. The Fe(III) complex of HCNT, for example, shows a λ_max at 402 nm. orientjchem.orgorientjchem.org This shift in wavelength and the formation of a colored complex form the basis for the spectrophotometric determination of metals. The intensity of the absorption of the complex is proportional to the concentration of the metal ion, allowing for quantitative analysis. orientjchem.orgorientjchem.org

The UV-Vis profile is also a key characteristic in the identification of new this compound-containing natural products, helping to distinguish them from other metabolites during isolation and purification processes. nih.gov

Analytical Applications in Metal Determination (e.g., Spectrophotometric Methods)

A significant application of N-hydroxytriazenes is their use as chelating agents for the spectrophotometric determination of various metal ions. orientjchem.orgajrconline.org These organic compounds form stable, colored complexes with many transition metals, and the intensity of the color is directly proportional to the concentration of the metal ion, following the Beer-Lambert law within a specific concentration range. orientjchem.orgajrconline.org This property allows for the development of simple, rapid, sensitive, and cost-effective analytical methods for quantifying metals in various samples like soil, water, and biological materials. asianpubs.orgiosrjournals.org

The general procedure involves reacting the this compound reagent with the metal ion under optimized conditions of pH and solvent. The absorbance of the resulting colored complex is then measured at its wavelength of maximum absorbance (λ_max). orientjchem.orgasianpubs.org

Key steps and parameters in these methods include:

Selection of Working Wavelength (λ_max): The absorption spectrum of the metal-ligand complex is recorded to find the wavelength at which absorbance is maximum. This ensures the highest sensitivity for the measurement. For example, the Fe(III) complex with 1,1'-(sulfonyldibenzene-4,1-diyl)bis(3-hydroxy-3-phenyltriaz-1-en) has a λ_max at 410 nm. ajrconline.org

Effect of pH: The formation of the metal complex is highly dependent on the pH of the solution. The optimal pH range where the absorbance is constant and maximal is determined. For the Fe(III)-HCNT complex, this range is pH 5.0 to 6.5. orientjchem.org

Stoichiometry of the Complex: The molar ratio of the metal to the ligand in the complex is determined using methods like the mole ratio method or Job's method of continuous variation. orientjchem.orgasianpubs.org For instance, the Fe(III)-HCNT complex was found to have a 1:2 (Metal:Ligand) stoichiometry. orientjchem.org

Calibration Curve and Beer's Law: A calibration curve is constructed by measuring the absorbance of a series of solutions with known metal concentrations. The linear range over which Beer's law is obeyed is established. For the determination of Fe(III) with a bis-hydroxytriazene, Beer's law was valid in the concentration range of 1x10⁻⁴ to 4.5x10⁻⁴ M. ajrconline.org

Sensitivity and Selectivity: The sensitivity of the method is often expressed by the molar absorptivity and Sandell's sensitivity. Interference studies are conducted to assess the selectivity of the reagent by measuring the effect of other ions commonly present in the sample matrix. asianpubs.orgiosrjournals.org

Table 3: Examples of N-Hydroxytriazenes in Spectrophotometric Metal Determination

AnalyteThis compound ReagentpHλ_max (nm)Molar Ratio (M:L)Source
Fe(III)3-hydroxy-3-(4-chlorophenyl)-1-(4-sulphonamido)phenyltriazene (HCNT)5.0 - 6.54021:2 orientjchem.org
Fe(III)1,1'-(sulfonyldibenzene-4,1-diyl)bis(3-hydroxy-3-phenyltriaz-1-en)-4101:1 ajrconline.org
Ni(II)3-Hydroxy-3-m-tolyl-1-p-methoxyphenyltriazene8.0 - 8.34121:2 researchgate.net
Cu(II)3-hydroxy-3-m-tolyl-1-O-carboxyphenyltriazene6.0 - 6.64051:1 iosrjournals.org

Compound Index

Compound Name
3-hydroxy-3-(4-chlorophenyl)-1-(4-sulphonamido)phenyltriazene (HCNT)
3-hydroxy-3-methyl-1-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)triazene (ST-1)
3-hydroxy-3-m-tolyl-1-p-methoxyphenyltriazene
3-hydroxy-3-m-tolyl-1-O-carboxyphenyltriazene
3-hydroxy-3-propyl-1-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)triazene
1,1'-(sulfonyldibenzene-4,1-diyl)bis(3-hydroxy-3-phenyltriaz-1-en)
Azo-based sulfonamide 8a
Triacsin

Theoretical and Computational Investigations of N Hydroxytriazene Compounds

Density Functional Theory (DFT) Studies of Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the electronic structure and properties of N-hydroxytriazene compounds. wikipedia.orgmpg.descispace.com This quantum mechanical modeling approach allows for the calculation of the ground-state electronic structure of many-body systems, such as atoms and molecules, by focusing on the electron density. wikipedia.orgmpg.descispace.com DFT provides a computationally feasible way to explore the properties of these molecules, offering insights that are complementary to experimental data. mpg.de

DFT calculations have been successfully employed to understand the electronic properties of various molecular systems. mpg.deaps.org The theory is based on the Hohenberg-Kohn theorems, which establish that the ground-state electron density of a system uniquely determines its external potential and thus all its properties. wikipedia.orgmpg.de In practice, the Kohn-Sham equations are solved to obtain the electron density and energy of the system. mpg.de

For this compound derivatives, DFT studies can elucidate key electronic parameters. These calculations can provide information on the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the resulting electronic properties that govern the reactivity and interactions of these compounds. While specific DFT studies focusing solely on the electronic structure of the parent this compound are not extensively detailed in the provided results, the application of DFT to related and more complex systems demonstrates its utility in this field. For instance, DFT has been used to study the electronic structure of materials to understand their valence band features. aps.org

The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation. wikipedia.org Various functionals are available, and their selection can influence the calculated properties. Despite some limitations, such as describing intermolecular interactions, DFT remains a cornerstone of computational chemistry for predicting the electronic characteristics of molecules like N-hydroxytriazenes. wikipedia.org

Computational Analysis of Reaction Mechanisms and Pathways

Computational analysis serves as an indispensable tool for elucidating the intricate reaction mechanisms and pathways involving this compound compounds. sci-hub.se By employing quantum chemical methods, researchers can model the energetic and structural changes that occur during a chemical transformation, providing a detailed picture of the reaction coordinate. sci-hub.sesmu.edu

One of the key applications of computational chemistry in this area is the identification and characterization of transition states and intermediates along a proposed reaction pathway. sci-hub.senih.gov By calculating the energies of these species, a complete energy reaction coordinate diagram can be constructed, which helps in determining the rate-determining step and the feasibility of a proposed mechanism. sci-hub.se

In the context of this compound biosynthesis, computational studies have been instrumental. For example, in the biosynthesis of triacsins, which feature an this compound moiety, computational analysis helped to propose a chemical logic involving a key hydrazinoacetic acid intermediate and nitrite-dependent N-N bond formation. nih.gov The biosynthesis involves two distinct ATP-dependent enzymes that catalyze the two consecutive N-N bond formation reactions. nih.govresearchgate.net One is a glycine-utilizing, hydrazine-forming enzyme, and the other is a nitrite-utilizing, N-nitrosating enzyme. nih.govresearchgate.net

Furthermore, computational methods like Density Functional Theory (DFT) are used to investigate the mechanisms of reactions catalyzed by related N-hydroxy compounds. For instance, a computational study on the N-hydroxyphthalimide-catalyzed aerobic oxidative cleavage of alkenes demonstrated that the reaction proceeds through alkoxyl radicals, with activation barriers as low as 13 kcal mol⁻¹. nih.govatauni.edu.tr This was in contrast to a previously suggested mechanism involving a dioxetane ring, which was computed to have a much higher energy barrier of over 50 kcal mol⁻¹. nih.govatauni.edu.tr Such studies highlight the power of computational analysis in distinguishing between different possible reaction pathways.

The unified reaction valley approach (URVA) is another powerful method that analyzes the reaction path and its curvature to understand the chemical conversion of the reaction complex in detail. smu.edu This level of detailed analysis, combining various computational strategies, is essential for a comprehensive understanding of the reaction mechanisms involving N-hydroxytriazenes and their derivatives. sci-hub.sesmu.edu

Molecular Modeling and Docking Studies of Chemical Interactions

Molecular modeling and docking studies are powerful computational techniques used to investigate the interactions between this compound compounds and biological macromolecules, such as enzymes and receptors. nih.govresearchgate.net These methods provide valuable insights into the structure-activity relationships of these compounds and can guide the design of new derivatives with enhanced biological activities. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose. nih.gov

Several studies have utilized molecular docking to understand the interactions of this compound derivatives with various protein targets. For instance, docking studies of sulphonamide-based hydroxytriazenes with α-amylase revealed that the central phenyl ring of the compounds occupies a small hydrophobic pocket formed by specific amino acid residues (Ala198, Trp58, Leu162, Leu165, and Ile235), while the sulphonamide moiety forms hydrogen bonds with water molecules in the active site. researchgate.netresearchgate.net Similarly, docking simulations of these compounds with α-glucosidase have helped to rationalize their inhibitory activity, noting that smaller substituents on the hydroxytriazene nitrogen and the isoxazole (B147169) ring were more favorable for binding. nih.gov

The results of these docking studies often correlate well with experimental findings. For example, compounds predicted to have good binding affinities in silico have also shown significant biological activity in vitro. researchgate.net Molecular docking has also been used to identify potential new targets for this compound derivatives. In one study, docking results suggested that certain hydroxytriazene compounds could be potent COX-2 inhibitors. researchgate.net

The table below summarizes the findings from a molecular docking study of sulphonamide-based hydroxytriazene derivatives against the α-amylase enzyme.

Compound FeatureInteracting Residues in α-Amylase Hydrophobic PocketInteraction Type
Middle Phenyl RingAla198, Trp58, Leu162, Leu165, Ile235Hydrophobic Interaction
Sulphonamide MoietyTwo water moleculesHydrogen Bonding

These computational approaches are crucial in modern drug discovery and development, allowing for the rational design and optimization of lead compounds. nih.govresearchgate.net

Quantum Chemical Characterization of Tautomeric Equilibria

Quantum chemical calculations are a fundamental tool for the characterization of tautomeric equilibria in molecules like N-hydroxytriazenes. numberanalytics.comnih.gov Tautomers are isomers of a compound that readily interconvert, and their relative stability can significantly influence the chemical and biological properties of the substance. orientjchem.org Computational methods, particularly Density Functional Theory (DFT), can accurately predict the relative energies of different tautomers and thus their equilibrium populations. numberanalytics.commdpi.com

The study of tautomerism involves calculating the Gibbs free energies of the different tautomeric forms. nih.gov The equilibrium constant (K) between tautomers can then be determined from the difference in their Gibbs free energies (ΔG) using the equation K = e^(-ΔG/RT). nih.gov

While specific studies on the tautomeric equilibria of the parent this compound are not detailed in the provided search results, the principles are well-established from studies on other nitrogen-containing heterocyclic systems. For example, in a study of 2-aminopyrrole, DFT calculations were used to investigate the enamino-imino tautomerism, revealing the relative stabilities of the different forms. mdpi.com Similarly, theoretical studies on guanine (B1146940) have successfully identified different tautomers and calculated their relative free energies and populations at a given temperature, showing good agreement with experimental data. nih.gov

Computational studies of tautomerism are not limited to the gas phase; the effect of solvents can also be modeled. orientjchem.orgrsc.org The choice of computational method and basis set, as well as the proper modeling of solvent effects, are crucial for obtaining accurate predictions of tautomeric equilibria. numberanalytics.com For instance, in the study of 3-phenyl-2,4-pentanedione, DFT calculations were performed in various solvents to explore their effect on the stability of the keto-enol tautomers. orientjchem.org

The interplay between hydrogen bonding and π-electron delocalization, which can be analyzed through geometry-based aromaticity indices like HOMA, is also an important factor in determining the stability of tautomers in resonant systems. nih.govmdpi.com These computational approaches provide a detailed understanding of the factors governing tautomeric equilibria, which is essential for predicting the behavior of this compound compounds in different chemical and biological environments.

Prediction of Activity Spectra for Chemical Exploration (e.g., PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the biological activity profile of a chemical compound based on its structural formula. nih.govasianpubs.org This in silico method is valuable for the initial screening of new compounds, helping to identify promising candidates for further experimental investigation and to guide the drug discovery process. nih.govmedcraveonline.com

PASS analysis has been applied to various series of this compound derivatives to predict their potential pharmacological activities. The program generates a list of probable biological activities with corresponding probabilities for the compound being active (Pa) or inactive (Pi). medcraveonline.com

Several studies on newly synthesized this compound derivatives have demonstrated a good correlation between the activities predicted by PASS and those confirmed by experimental validation. For example, for a series of N-[(4-aminophenyl)sulfonyl]acetamide based hydroxytriazenes, PASS predicted a range of activities, with anti-inflammatory, antiradical, and anti-diabetic activities being specifically validated experimentally. nih.govmedcraveonline.comresearchgate.net The predicted probabilities for anti-inflammatory activity (Pa values) for some series of hydroxytriazenes have been reported to be as high as 80.9% to 95.2%, indicating a strong likelihood of this activity, which was subsequently confirmed in laboratory tests. medcraveonline.commedcraveonline.com

The table below presents a summary of PASS predictions for anti-inflammatory activity for different series of hydroxytriazenes and the correlation with experimental results.

Hydroxytriazene SeriesPredicted Anti-inflammatory Activity (Pa value)Experimental ValidationReference
N-[(4-aminophenyl)sulfonyl]acetamide based88% to 97.10%Good agreement with experimental results (89% to 98.31%) medcraveonline.commedcraveonline.com
Substituted hydroxytriazenes (4a-4h)80.9% to 95.2%Synthesized compounds showed good anti-inflammatory activities as predicted. medcraveonline.commedcraveonline.com
Sulphonamide-containing hydroxytriazenesPredicted as potential COX-2 inhibitorsFound to exhibit excellent anti-inflammatory activity researchgate.net

The use of PASS and other computer-aided drug design (CADD) models is a strategic approach in medicinal chemistry to prioritize the synthesis and testing of compounds with the highest potential for desired biological effects, thereby saving time and resources. nih.govmedcraveonline.com

Advanced Research Avenues and Prospects in N Hydroxytriazene Chemistry

Development of Novel Synthetic Reagents and Methodologies

Current advanced research into the formation of the N-hydroxytriazene functional group is heavily concentrated on enzymatic and biosynthetic methodologies rather than the development of new, purely synthetic organic chemistry reagents. The complexity and reactivity of the N-N-N backbone present significant challenges for traditional synthesis. The focus has thus shifted to understanding and utilizing nature's own strategies. The enzymatic machinery responsible for this compound construction, particularly the enzymes involved in N-N bond formation, represents the most advanced and novel "reagents" in this field. researchgate.netresearchgate.net Future progress in methodology will likely involve the application of these biocatalysts in chemoenzymatic or one-pot synthesis systems to create this compound-containing molecules. researchgate.net

Catalytic Applications in Organic Transformations

The primary catalytic focus in this compound chemistry is on the enzymes that catalyze its formation, rather than the use of this compound compounds themselves as catalysts in broader organic transformations. The biosynthesis of the this compound pharmacophore involves a series of sophisticated enzymatic catalyses. researchgate.net Key to this are flavin-dependent N-hydroxylating enzymes and unique ATP-dependent enzymes that facilitate the construction of N-N bonds. researchgate.netresearchgate.net These biocatalysts are the subject of intense study for their potential application in synthetic biology and biocatalysis to produce complex nitrogen-containing molecules. researchgate.netbiorxiv.org The discovery of these enzymatic pathways expands the known catalytic repertoire of several enzyme families, providing new tools for chemists to perform challenging N-functionalization reactions. researchgate.netbiorxiv.org

Engineering of Biosynthetic Pathways for Specific Compound Production

A significant frontier in this compound chemistry is the engineering of its biosynthetic pathways for the production of specific compounds. The identification of the triacsin biosynthetic gene cluster in Streptomyces aureofaciens has been a landmark achievement, paving the way for such engineering. researchgate.netresearchgate.net Researchers have identified the key enzymes responsible for constructing the this compound core. researchgate.net This knowledge allows for the reprogramming of these enzymatic assembly lines to create novel, structurally diverse molecules. researchgate.net

Key enzymes in the triacsin pathway have been characterized, providing targets for genetic manipulation. researchgate.net By modifying these enzymes or introducing them into new host organisms, it is possible to produce specific triacsin analogues or attach the this compound moiety to other molecular scaffolds. This approach offers the potential for the de novo cellular production of novel bioactive compounds from simple starting materials like glucose. researchgate.net

EnzymeEnzyme Family/DomainsRole in this compound Biosynthesis
Tri28 Hydrazine (B178648) Synthetase (Cupin and MetRS-like domains)A glycine-utilizing, hydrazine-forming enzyme that catalyzes the first N-N bond formation. researchgate.netresearchgate.net
Tri17 ATP-dependent N-nitrosylaseCatalyzes the second N-N bond formation through N-nitrosation of a hydrazine precursor. researchgate.netresearchgate.net
SidA Flavin-dependent monooxygenaseAn example of an N-hydroxylating enzyme that catalyzes the formation of N-hydroxyornithine, a precursor type for N-N bond formation. researchgate.net
Dob3 Ferritin-like diiron oxygenase (FDO)While not in the triacsin pathway, this enzyme type represents a newly discovered class capable of N-oxidation, relevant to forming reactive nitrogen intermediates. biorxiv.org

Exploration of this compound Derivatives in Material Science

While direct applications of this compound-based polymers in material science are still in the exploratory stage, the unique nitrogen-rich structure of this functional group presents intriguing possibilities. Nitrogen-rich compounds, such as azides and triazoles, are widely used in material science for creating high-energy materials, stable polymers, and functional bioconjugation linkers. researchgate.netd-nb.info The 1,2,3-triazole ring, in particular, is a versatile scaffold in materials and peptidomimetics. d-nb.info

The this compound moiety, with its N-N-N linkage, could serve as a novel building block for developing new classes of nitrogen-rich polymers or coordination complexes. The biosynthetic pathways being elucidated could potentially be harnessed to create monomers for polymerization or to incorporate this functional group into existing materials to modify their properties. The research into azide (B81097) biosynthesis, which involves related enzymatic strategies, underscores the potential for biocatalysis to generate unique chemical moieties for material science applications. researchgate.netquora.com

Mechanistic Interrogation of Unique Chemical Transformations

A core research avenue is the mechanistic interrogation of the unique chemical transformations that lead to the this compound moiety. nih.gov The formation of this structure involves two consecutive N-N bond-forming reactions, a process that is rare in biochemistry. researchgate.net Detailed biochemical and mutagenesis studies have begun to unravel these complex mechanisms. researchgate.net

The first step is catalyzed by Tri28, a hydrazine synthetase. This enzyme utilizes a cupin domain and a methionyl-tRNA synthetase (MetRS)-like domain to adenylate a substrate amino acid and conjugate it with a hydroxylamine (B1172632), which then rearranges to form a hydrazine N-N bond. researchgate.netresearchgate.net The second N-N bond is formed by Tri17, an ATP- and nitrite-dependent enzyme that performs an N-nitrosation on the hydrazine intermediate. researchgate.netresearchgate.net This mechanistic understanding is crucial, as it not only explains how triacsins are made but also provides a blueprint for applying these enzymes in synthetic contexts. researchgate.net

StepEnzyme(s)Mechanistic Description
1. Precursor Hydroxylation Flavin-dependent N-monooxygenases (NMOs)Oxidation of an amino acid (e.g., aspartate) to form a hydroxylamine or related precursor. researchgate.netresearchgate.net
2. First N-N Bond (Hydrazine Formation) Tri28 (Hydrazine Synthetase)An ATP-dependent reaction where a hydroxylamine and an amino acid (glycine) are condensed to form a hydrazine product. researchgate.netresearchgate.net
3. Second N-N Bond (N-Nitrosation) Tri17 (N-nitrosylase)An ATP- and nitrite-dependent reaction that attaches a nitroso group to the hydrazine intermediate, completing the N-N-N backbone. researchgate.netresearchgate.net
4. Acyl Chain Attachment NRPS/PKS machineryA non-ribosomal peptide synthetase/polyketide synthase assembly line attaches the characteristic fatty acid side chain to the this compound core. researchgate.net

Q & A

Basic Research Questions

What experimental strategies are recommended for synthesizing N-hydroxytriazene with high purity, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Routes : Start with precursor compounds like hydrazine derivatives and nitroso reagents. Use stepwise condensation under inert atmospheres to minimize side reactions (e.g., oxidation).
  • Condition Optimization : Systematically vary parameters (temperature, solvent polarity, pH) and monitor via TLC or HPLC. For example, polar aprotic solvents (DMF, DMSO) may stabilize intermediates .
  • Purification : Employ column chromatography with gradient elution or recrystallization. Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopy : Use ¹H NMR to identify hydroxyl proton shifts (typically δ 10–12 ppm) and NOESY for spatial conformation analysis. IR spectroscopy can confirm N–O and N–N stretching vibrations .
  • Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water mixtures). X-ray diffraction resolves bond angles and hydrogen-bonding networks, critical for stability studies .
  • Thermal Analysis : Perform DSC/TGA to assess decomposition temperatures and hygroscopicity .

What are the best practices for handling this compound’s instability during kinetic studies?

Methodological Answer:

  • Storage : Store under argon at –20°C in amber vials to prevent photodegradation. Use anhydrous solvents (e.g., THF) for solutions .
  • In Situ Monitoring : Employ stopped-flow UV-Vis or real-time Raman spectroscopy to track degradation pathways. Compare data under controlled vs. ambient conditions .
  • Stabilizers : Test additives like radical scavengers (BHT) or chelating agents (EDTA) to inhibit decomposition .

Advanced Research Questions

How can researchers resolve contradictions in reported reactivity data for this compound across studies?

Methodological Answer:

  • Source Evaluation : Cross-check experimental conditions (e.g., solvent, catalyst) from primary literature. Prioritize studies with detailed supplementary data .
  • Controlled Replication : Reproduce conflicting experiments using identical reagents (same purity, supplier). Use statistical tools (ANOVA) to quantify variability .
  • Computational Validation : Perform DFT calculations to compare proposed reaction mechanisms (e.g., radical vs. ionic pathways) with observed kinetics .

What computational approaches are effective for modeling this compound’s electronic behavior in catalytic systems?

Methodological Answer:

  • DFT Studies : Use Gaussian or ORCA software to calculate frontier orbitals (HOMO/LUMO) and Fukui indices. This predicts electrophilic/nucleophilic sites .
  • Solvent Effects : Apply continuum solvation models (SMD) to simulate polarity impacts on redox potentials .
  • Validation : Correlate computed activation energies with experimental Arrhenius plots from kinetic assays .

How can researchers design mechanistic studies to probe this compound’s role in multi-step organic syntheses?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁵N-labeled reagents to track nitrogen migration via MS/MS fragmentation patterns .
  • Intermediate Trapping : Introduce spin traps (TEMPO) or quench reactions at timed intervals to isolate transient species for NMR/ESR analysis .
  • Kinetic Isotope Effects (KIE) : Compare rates of protiated vs. deuterated substrates to identify rate-determining steps .

Data Presentation & Reproducibility

What statistical methods are critical for analyzing discrepancies in this compound’s thermodynamic data?

Methodological Answer:

  • Error Analysis : Report confidence intervals for calorimetric data (ΔH, ΔG). Use Grubbs’ test to identify outliers in replicate measurements .
  • Meta-Analysis : Aggregate literature data into a heatmap or forest plot to visualize trends and anomalies .
  • Machine Learning : Train models on existing datasets to predict unmeasured properties (e.g., solubility) and flag improbable values .

How should researchers document synthetic protocols to ensure reproducibility?

Methodological Answer:

  • Detailed Descriptions : Specify exact molar ratios, stirring rates, and purification thresholds (e.g., "stirred at 500 rpm for 48 h").
  • Open Data : Deposit raw spectra, chromatograms, and crystallographic files in repositories like Zenodo or ChemRxiv .
  • Negative Results : Report failed attempts (e.g., solvent incompatibility) to guide future optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.